![molecular formula C14H22N2O B5824397 2-[4-(4-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5824397.png)
2-[4-(4-methylbenzyl)-1-piperazinyl]ethanol
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Overview
Description
2-[4-(4-methylbenzyl)-1-piperazinyl]ethanol is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is also known as MP-10 and is a derivative of the piperazine family of compounds. The synthesis of MP-10 is relatively straightforward, and it has been found to have several biochemical and physiological effects that make it an ideal candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of MP-10 involves its binding to the dopamine D2 receptor, which leads to an increase in dopamine release in the brain. This increase in dopamine release has been found to have several beneficial effects, including improved motor function in Parkinson's disease patients and reduced symptoms of schizophrenia.
Biochemical and Physiological Effects
The biochemical and physiological effects of MP-10 are numerous and have been extensively studied. Some of the most notable effects include increased dopamine release, improved motor function, reduced symptoms of schizophrenia, and reduced anxiety and depression.
Advantages and Limitations for Lab Experiments
MP-10 has several advantages for use in laboratory experiments, including its high yield synthesis method, potent agonist effect on the dopamine D2 receptor, and well-documented biochemical and physiological effects. However, there are also some limitations to its use, including the potential for side effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on MP-10. One area of interest is the potential for its use in the treatment of addiction disorders, as its ability to increase dopamine release may be beneficial in reducing drug cravings. Additionally, further research is needed to fully understand the mechanism of action of MP-10 and its potential use in treating other neurological disorders. Finally, there is a need for more research on the potential side effects and toxicity of MP-10 to ensure its safe use in laboratory experiments.
Synthesis Methods
The synthesis of MP-10 involves several steps, starting with the reaction of 4-methylbenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The resulting product is then reacted with ethylene oxide to form 2-[4-(4-methylbenzyl)-1-piperazinyl]ethanol. The overall yield of this synthesis method is relatively high, making it a cost-effective approach for producing MP-10.
Scientific Research Applications
MP-10 has been extensively studied for its potential use in various scientific applications. One of the primary areas of research has been in the field of neuroscience, where it has been found to have a potent agonist effect on the dopamine D2 receptor. This makes it an ideal candidate for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13-2-4-14(5-3-13)12-16-8-6-15(7-9-16)10-11-17/h2-5,17H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGZYSZEGJCWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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